![molecular formula C19H19ClN2O2S B2521016 2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851803-57-1](/img/structure/B2521016.png)
2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone" is a complex organic molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural features, such as chlorophenyl groups, sulfanyl groups, and heterocyclic components like triazoles and oxadiazoles. These compounds are of interest due to their potential pharmacological activities, including anti-inflammatory and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a precursor like 4-chlorophenoxyacetic acid, followed by esterification, hydrazide formation, and ring closure to form the core heterocyclic structure. Subsequent substitution reactions introduce various functional groups to create a library of derivatives with potential biological activities . The synthesis process is characterized by the use of common reagents and techniques such as flash chromatography, spectral analysis, and elemental analysis to purify and confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various analytical techniques. For instance, NMR spectroscopy has been used to investigate the restricted rotation around certain bonds, which is influenced by the presence of substituents. X-ray crystallography and DFT studies provide insight into the low-energy rotational conformers and the overall stability of the molecules . These studies are crucial for understanding the relationship between molecular structure and biological activity.
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by their functional groups. For example, the presence of a carbonyl group can make a molecule more reactive, as indicated by MEP analysis, which shows that the negative charge is concentrated on the carbonyl group, making it a site for potential chemical reactions . Additionally, the synthesis of vinyl esters from related compounds demonstrates their utility as chemoselective acylating reagents, capable of reacting with various nucleophiles such as amines, alcohols, and thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect the electron distribution within the molecule, as seen in the HOMO-LUMO analysis, which helps to predict the charge transfer during chemical reactions . The solubility, melting points, and stability of these compounds can also be inferred from their structural features and substituents, which are important for their potential use as pharmaceutical agents .
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
Catalytic Activity and Synthesis : Complexes involving similar structural motifs, such as benzimidazole ligands and their copper(II) complexes, have been synthesized and characterized, demonstrating activities like catecholase-mimetic activity. Such activities are essential for understanding the redox potentials and catalytic behaviors of compounds (Kaan Karaoğlu et al., 2016) source.
Antibacterial and Antifungal Agents : The synthesis of 2,4,5-trisubstituted-1H-imidazoles and their evaluation as antibacterial and antifungal agents highlight the potential of structurally related compounds in developing new antimicrobial treatments. These efforts emphasize the importance of chemical synthesis in discovering compounds with biological activities (S. D. Sawant, R. Patil, A. Baravkar, 2011) source.
Antituberculosis Studies : The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation against Mycobacterium tuberculosis demonstrate the significant role of chemical compounds in addressing global health challenges like tuberculosis. Such studies underline the importance of novel chemical entities in medicinal chemistry (Selvam Chitra et al., 2011) source.
Advanced Materials and Chemical Processes
Polymer Synthesis : Research into novel aromatic polyimides involving related chemical structures showcases the utility of such compounds in creating materials with specific properties, such as solubility in organic solvents and thermal stability. This area of study is crucial for the development of new materials with applications in electronics, coatings, and more (M. Butt et al., 2005) source.
Biotransformation for Chiral Synthesis : The biotransformation of related compounds for the enantioselective synthesis of chiral intermediates, such as in the production of the antifungal agent Miconazole, highlights the integration of microbiological processes in chemical synthesis. This approach offers environmentally friendly alternatives to traditional chemical syntheses (Yan-Li Miao et al., 2019) source.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-14-3-2-4-15(11-14)13-25-19-21-9-10-22(19)18(23)12-24-17-7-5-16(20)6-8-17/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLRRFOEJPUDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

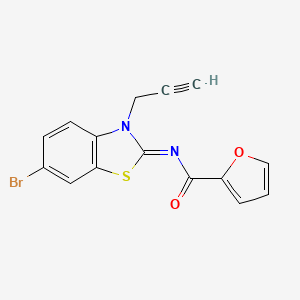
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)
![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)
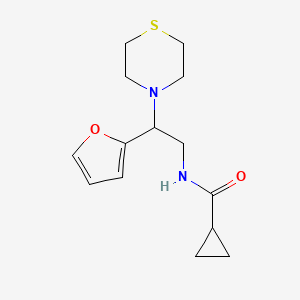

![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)
![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)
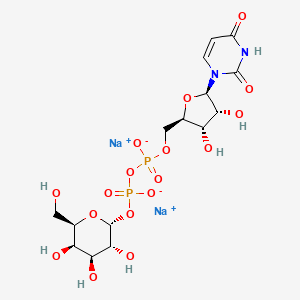
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)
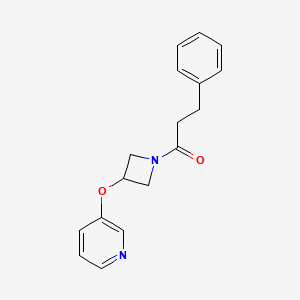
![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)
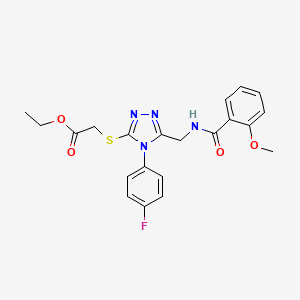
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2520956.png)